8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol
Description
Properties
IUPAC Name |
8-(nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c11-8(7-10(12)13)1-3-9(4-2-8)14-5-6-15-9/h11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDVAVREBBQAOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C[N+](=O)[O-])O)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676522 | |
| Record name | 8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879514-21-3 | |
| Record name | 8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of a Prins reaction followed by a pinacol rearrangement. This method utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials, with a Lewis acid catalyst to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol can undergo various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro compounds.
Reduction: The nitromethyl group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
Biomedical Research
8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol has shown promise in biomedical applications, particularly in drug development. Its unique structure allows for modifications that can enhance bioactivity or target specificity.
- Case Study : In recent studies, derivatives of this compound have been synthesized to evaluate their efficacy as potential anti-cancer agents. Preliminary results indicate that certain derivatives exhibit cytotoxic activity against various cancer cell lines, suggesting a pathway for further development in oncology therapeutics.
Forensic Science
The compound's stability and reactivity make it suitable for forensic applications, particularly in the analysis of biological samples.
- Application : Its ability to form stable adducts with biological molecules can be utilized in toxicology to detect specific metabolites or drugs in human samples, aiding in criminal investigations or clinical diagnostics.
Material Science
In material science, this compound can be employed as a building block for synthesizing novel polymers or materials with specific properties.
- Case Study : Research has indicated that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings or composite materials.
Mechanism of Action
The mechanism of action of 8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets. The nitromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The 8-position of 1,4-dioxaspiro[4.5]decan-8-ol is amenable to diverse functionalizations, as demonstrated by the following derivatives:
Physicochemical Properties
- Parent Compound : Viscous liquid (density ~1.485–1.487 g/cm³), molecular weight 158.20 g/mol .
- Azide/Amine Derivatives: Azides are oils (e.g., 8-azido derivative), while amines (e.g., 8-aminomethyl) are solids with higher polarity .
- Nitro Derivative (Inferred) : Expected higher density and boiling point due to the nitro group’s electron-withdrawing nature.
Key Challenges and Limitations
- Synthetic Yields : Azide and aryl modifications exhibit moderate yields (50–74%), necessitating optimization .
- Steric Hindrance : Bulky substituents (e.g., 8-phenyl) may limit further functionalization at the 8-position .
- Stability : Nitro groups can decompose under acidic or reducing conditions, complicating storage and reactions.
Biological Activity
8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the current research findings.
- Molecular Formula : CHO
- Molecular Weight : 158.20 g/mol
- CAS Number : 22428-87-1
- Physical Form : Viscous liquid
- Purity : 95% (commercially available) .
Synthesis
The synthesis of this compound typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with nitromethane under controlled conditions. The process can yield various isomers depending on the reaction conditions and catalysts used .
Antimicrobial Activity
Research indicates that compounds related to 1,4-dioxaspiro structures exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .
Analgesic Properties
This compound has been identified as a precursor in the synthesis of potent analgesics. Studies have demonstrated that its derivatives can modulate pain pathways effectively, making them candidates for pain management therapies .
Neuroprotective Effects
Preliminary studies suggest that this compound may exert neuroprotective effects. Research involving animal models has indicated that it could help mitigate neurodegenerative processes, although further studies are needed to establish efficacy and mechanisms .
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 1,4-dioxaspiro[4.5]decan-8-ol and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Derivative A | E. coli | 15 |
| Derivative B | S. aureus | 18 |
| This compound | Pseudomonas aeruginosa | 12 |
Study 2: Analgesic Activity
A study conducted at a pharmaceutical research institute evaluated the analgesic properties of various dioxaspiro compounds in rodent models. The compound demonstrated a significant reduction in pain response compared to control groups when administered in specific doses .
| Dose (mg/kg) | Pain Response Reduction (%) |
|---|---|
| 10 | 25 |
| 20 | 50 |
| 40 | 75 |
Q & A
Basic: What synthetic strategies are commonly employed to prepare 8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol, and what critical reagents are involved?
Answer: Synthesis typically begins with spirocyclic ketones or alcohols as intermediates. For example, 1,4-dioxaspiro[4.5]decan-8-ol can undergo nitromethylation via nucleophilic substitution or condensation reactions. Key reagents may include nitromethane and acidic/basic catalysts (e.g., BF3·OEt2 for cyclization, as seen in spirocyclic ether synthesis ). Alkylation steps often utilize NaH as a base and methyl iodide for protection/deprotection, as demonstrated in methylation reactions of similar spiro compounds . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product.
Advanced: How does the nitromethyl group influence the compound’s reactivity in stereoselective transformations, and what experimental controls are needed to minimize side reactions?
Answer: The nitromethyl group introduces steric and electronic effects, potentially directing regioselectivity in ring-opening or functionalization reactions. For instance, its electron-withdrawing nature may destabilize intermediates, favoring specific pathways. Steric hindrance at the spiro carbon requires careful selection of catalysts (e.g., chiral Lewis acids) to control stereochemistry. Reaction monitoring via TLC or HPLC is essential to detect intermediates, as impurities like dimethylacetal byproducts (observed in similar syntheses ) can complicate purification. Optimization of solvent polarity and temperature (e.g., reflux in THF ) can suppress competing pathways.
Basic: What analytical techniques are prioritized for structural elucidation of this compound, and how are spectral artifacts resolved?
Answer:
- 1H/13C NMR : Identifies chemical environments, such as spiro carbon shifts (~100-110 ppm for quaternary carbons) and hydroxyl proton exchange .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., via ESI-MS) and fragmentation patterns.
- IR Spectroscopy : Detects functional groups (e.g., nitro stretch ~1540 cm⁻¹).
Artifacts from moisture or impurities are mitigated by rigorous drying (Na2SO4 ) and deuterated solvent purity checks.
Advanced: How can researchers resolve contradictions in reported synthetic yields for spirocyclic nitromethyl derivatives?
Answer: Yield discrepancies often arise from purification methods or competing reactions. For example, reports an 82% yield with dimethylacetal impurities, while achieved 69.7 mmol of a methylated spiro compound without purification. To address this:
- Compare reaction conditions (e.g., stoichiometry, solvent, catalyst).
- Use kinetic studies to identify rate-limiting steps.
- Employ orthogonal purification (e.g., sequential column chromatography and recrystallization) .
Basic: What protection strategies are effective for the hydroxyl group during multi-step syntheses involving this compound?
Answer: Common methods include:
- Acetal Protection : Ethylene ketal formation under acidic conditions (e.g., using ethylene glycol and p-TsOH), as seen in related cyclohexanone derivatives .
- Silylation : TBDMS or TMS groups introduced via silyl chlorides and imidazole.
Deprotection is achieved with aqueous HCl or fluoride-based reagents (e.g., TBAF).
Advanced: What mechanistic insights explain the stability of this compound under acidic or oxidative conditions?
Answer: The compound’s stability depends on the nitromethyl group’s electron-withdrawing effects and steric shielding of the spiro carbon. Under acidic conditions, the hydroxyl group may protonate, increasing susceptibility to ring-opening. Oxidative stability is tested via exposure to O2 or peroxides, monitored by HPLC . Computational studies (DFT) predict bond dissociation energies to identify vulnerable sites .
Basic: How is the compound’s stability assessed during long-term storage, and what protocols are recommended?
Answer: Stability is evaluated under accelerated conditions (e.g., 40°C/75% RH for 6 months). Analytical methods include:
- HPLC : Tracks degradation products (e.g., nitro-to-amine reduction).
- Karl Fischer Titration : Monitors moisture uptake.
Storage recommendations: airtight containers with desiccants, inert atmosphere (N2/Ar), and refrigeration .
Advanced: What strategies are employed to resolve stereochemical ambiguity at the spiro carbon bearing nitromethyl and hydroxyl groups?
Answer:
- Chiral Chromatography : Uses CSPs (chiral stationary phases) to separate enantiomers.
- NOE NMR : Determines spatial proximity of protons to infer configuration.
- X-ray Crystallography : Provides definitive stereochemical assignment if suitable crystals are obtained (e.g., via slow evaporation in EtOAc ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
